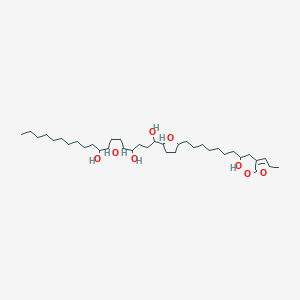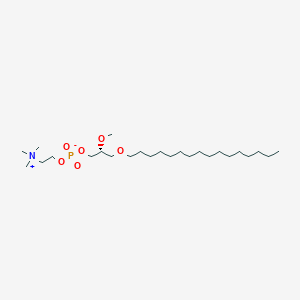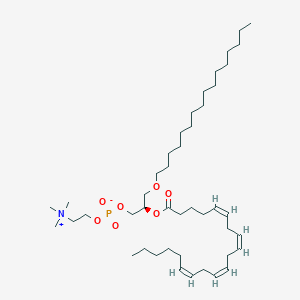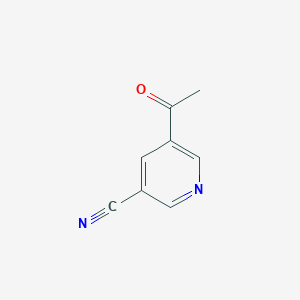
5-Acetylnicotinonitrile
Descripción general
Descripción
5-Acetylnicotinonitrile is a chemical compound with the molecular formula C8H6N2O . It is used for research purposes and is not intended for human or veterinary use.
Synthesis Analysis
The synthesis of nicotine and its analogues, which could include 5-Acetylnicotinonitrile, involves the cyclization of mesylated 1-(3-pyridinyl)-1,4, and 1,5-diol derivatives to form the pyrrolidino or piperidino fragments .Molecular Structure Analysis
The molecular structure of 5-Acetylnicotinonitrile consists of a pyridine ring attached to a nitrile group and an acetyl group . The exact structure and properties can be further analyzed using techniques such as nuclear magnetic resonance and chromatography .Aplicaciones Científicas De Investigación
Therapeutic Activities
- Application : Nicotinonitriles are used in the synthesis of many drugs due to their wide range of therapeutic activities .
- Methods : The specific methods of application or experimental procedures would depend on the particular drug being synthesized. Typically, this involves chemical reactions under controlled conditions to produce the desired compound .
- Results : Many drugs containing nicotinonitrile derivatives are available in the market such as Bosutinib, Milrinone, Neratinib, and Olprinone .
Biological Activities
- Application : Nicotinonitriles have biological properties such as antimicrobial, antioxidant, anti-inflammatory, and anti-alzheimer activities .
- Methods : These compounds can be tested for their biological activities using various biochemical assays .
- Results : The results would depend on the specific assay used and the particular nicotinonitrile derivative being tested .
Antimicrobial Activities
- Application : Nicotinonitriles have been reported to possess antimicrobial activities .
- Methods : These compounds can be tested for their antimicrobial activities using various microbiological assays .
- Results : The results would depend on the specific assay used and the particular nicotinonitrile derivative being tested .
Antioxidant Activities
- Application : Nicotinonitriles are known to exhibit antioxidant activities .
- Methods : These compounds can be tested for their antioxidant activities using various biochemical assays .
- Results : The results would depend on the specific assay used and the particular nicotinonitrile derivative being tested .
Anti-inflammatory Activities
- Application : Nicotinonitriles are known to exhibit anti-inflammatory activities .
- Methods : These compounds can be tested for their anti-inflammatory activities using various pharmacological assays .
- Results : The results would depend on the specific assay used and the particular nicotinonitrile derivative being tested .
Anti-Alzheimer Activities
- Application : Nicotinonitriles have been reported to possess anti-Alzheimer activities .
- Methods : These compounds can be tested for their anti-Alzheimer activities using various neurological assays .
- Results : The results would depend on the specific assay used and the particular nicotinonitrile derivative being tested .
Propiedades
IUPAC Name |
5-acetylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c1-6(11)8-2-7(3-9)4-10-5-8/h2,4-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWARPXHQPSUPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=CC(=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601304273 | |
| Record name | 5-Acetyl-3-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601304273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetylnicotinonitrile | |
CAS RN |
135450-74-7 | |
| Record name | 5-Acetyl-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135450-74-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Acetyl-3-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601304273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

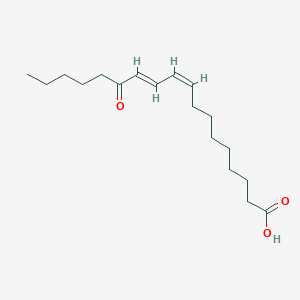
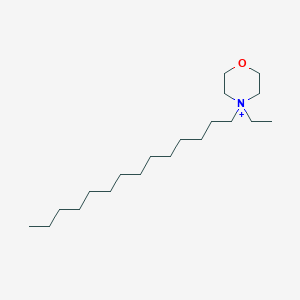
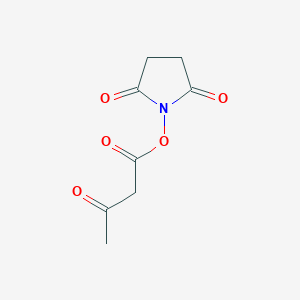
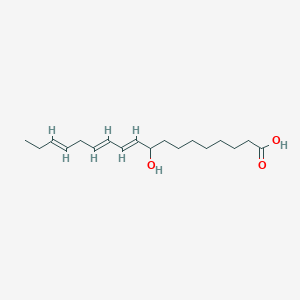
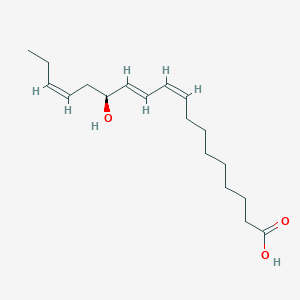
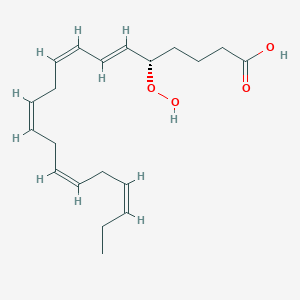
![Thieno[2,3-b]pyridin-2-ylmethanol](/img/structure/B163663.png)
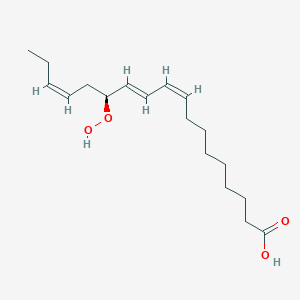
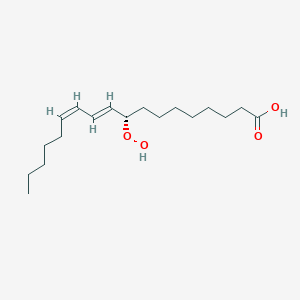
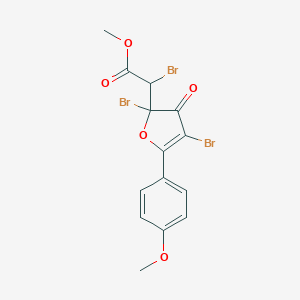
![1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B163670.png)
